6-Allylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Allylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an allyl group at the 6-position and keto groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-allyl-2,4-dihydroxypyrimidine with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired compound. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Allylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the pyrimidine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the allyl group or hydrogen atoms on the pyrimidine ring.
Scientific Research Applications
6-Allylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various pyrimidine derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial and antiviral agent. Its derivatives have shown promising activity against certain bacterial and viral strains.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties. Some derivatives have been studied for their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of agrochemicals and pharmaceuticals. Its derivatives are used as intermediates in the synthesis of active ingredients for various applications.
Mechanism of Action
The mechanism of action of 6-Allylpyrimidine-2,4(1H,3H)-dione and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives may inhibit enzyme activity by binding to the active site or allosteric site of the enzyme, thereby preventing substrate binding and catalysis. Other derivatives may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-ethyl-5-(2-propen-1-yl): Similar in structure but with different substituents at the 5-position.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Although structurally different, these compounds share some similar biological activities and applications.
Uniqueness
6-Allylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-prop-2-enyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-3-5-4-6(10)9-7(11)8-5/h2,4H,1,3H2,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIPOJBUOOONMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=O)NC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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